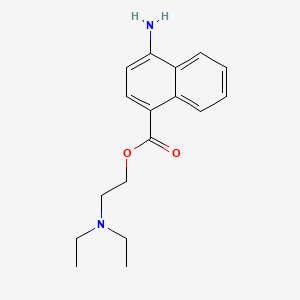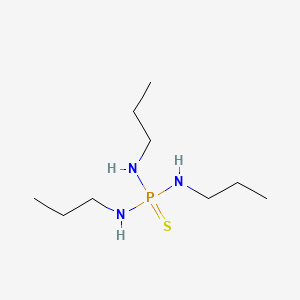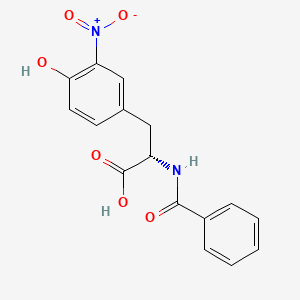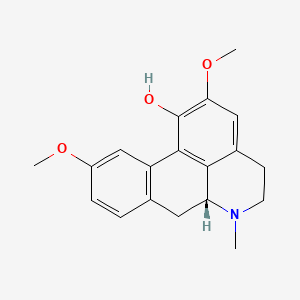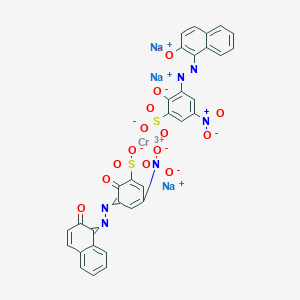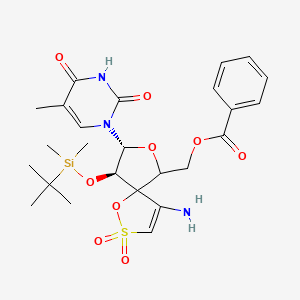
(1-(5'-O-Benzoyl-2'-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) is a complex organic molecule It is a derivative of thymine, a nucleobase found in DNA, and is modified with various protective groups and a spiro-linked oxathiole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) involves multiple steps:
Protection of Ribofuranose: The ribofuranose sugar is protected at the 2’ and 5’ positions using tert-butyldimethylsilyl and benzoyl groups, respectively.
Glycosylation: The protected ribofuranose is then glycosylated with thymine to form the nucleoside.
Spirocyclization: The nucleoside undergoes a spirocyclization reaction with 4-amino-1,2-oxathiole-2,2-dioxide to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide): can undergo various chemical reactions, including:
Oxidation: The oxathiole ring can be oxidized to form sulfone derivatives.
Reduction: The oxathiole ring can also be reduced to form thiol derivatives.
Substitution: The protective groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Modified nucleosides with different protective groups.
Aplicaciones Científicas De Investigación
(1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide): has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) involves its interaction with molecular targets such as enzymes and nucleic acids. The spiro-linked oxathiole ring can interact with active sites of enzymes, potentially inhibiting their activity. The nucleoside moiety can also be incorporated into DNA or RNA, affecting their function and stability.
Comparación Con Compuestos Similares
(1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide): can be compared with other nucleoside analogs and spiro compounds:
Nucleoside Analogs: Compounds like zidovudine and lamivudine, which are used as antiviral drugs.
Spiro Compounds: Molecules like spirooxindoles, which have applications in medicinal chemistry.
The uniqueness of (1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) lies in its combination of a nucleoside with a spiro-linked oxathiole ring, providing a unique set of chemical and biological properties.
Propiedades
Fórmula molecular |
C25H33N3O9SSi |
|---|---|
Peso molecular |
579.7 g/mol |
Nombre IUPAC |
[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-8-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-6-yl]methyl benzoate |
InChI |
InChI=1S/C25H33N3O9SSi/c1-15-12-28(23(31)27-20(15)29)21-19(36-39(5,6)24(2,3)4)25(17(26)14-38(32,33)37-25)18(35-21)13-34-22(30)16-10-8-7-9-11-16/h7-12,14,18-19,21H,13,26H2,1-6H3,(H,27,29,31)/t18?,19-,21+,25?/m0/s1 |
Clave InChI |
YWKAPGQUAVZRFC-FDPQJJROSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C3(C(O2)COC(=O)C4=CC=CC=C4)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)COC(=O)C4=CC=CC=C4)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


